Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)-
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Overview
Description
Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a thiomorpholine ring substituted with a 4-tert-butylphenylsulfonyl group, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- typically involves the reaction of thiomorpholine with 4-tert-butylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted thiomorpholine derivatives.
Scientific Research Applications
Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiomorpholine ring can also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol
- 4-tert-Butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol
Comparison: Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other thiomorpholine derivatives. The tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDPFMXQHVXIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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